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Compound of Interest

Compound Name: EG 018

Cat. No.: B1162972

Get Quote

This technical guide provides a comprehensive overview of the discovery, history, and

pharmacological development of EG 018, a synthetic cannabinoid receptor agonist (SCRA).

The information is intended for researchers, scientists, and professionals in the field of drug

development.

Introduction and Discovery
EG 018 is a carbazole-based synthetic cannabinoid that emerged as a designer drug.[1] It is

structurally an analog of JWH-018, a well-known SCRA, but is differentiated by its carbazole

core in place of JWH-018's indole core.[2] The first identification of EG 018 in the United

Kingdom occurred between February 2013 and January 2015.[2] Subsequently, it was detected

in Japan and the United States.[2] As a research chemical and substance of abuse, its legal

status is controlled in jurisdictions such as Japan.[1]

Mechanism of Action
EG 018 functions as a partial agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2)

receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation,

initiate a cascade of intracellular signaling events. A key downstream effect of CB1 and CB2
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receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in cyclic

adenosine monophosphate (cAMP) production.[2]

Despite its high binding affinity, EG 018 demonstrates low efficacy in eliciting a signaling

response compared to other SCRAs.[1][2] This characteristic has prompted further research

into its potential as a tool for studying cannabinoid receptor function and for the development of

compounds with tailored efficacies, including potential neutral antagonists.[3]

Pharmacological Data
The pharmacological profile of EG 018 has been characterized through a series of in vitro and

in vivo studies. The quantitative data from these key experiments are summarized below.

The in vitro activity of EG 018 has been assessed through receptor binding and functional

assays, primarily using human embryonic kidney (HEK293) cells expressing human CB1 and

CB2 receptors.[2]

Table 1: Receptor Binding Affinity of EG 018

Receptor Ligand Ki (nM)

hCB1 EG 018 21

hCB2 EG 018 7

Data from [3H]CP55,940

competition binding assays.[2]

Table 2: Functional Activity of EG 018 in [35S]GTPγS Binding Assays
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Receptor Compound EC50 (nM)
Emax (% of
CP55,940)

hCB1 EG 018 >10,000 20.3

hCB2 EG 018 1,170 50.8

Data reflects the

ability of EG 018 to

stimulate G-protein

activation.[2]

Table 3: Functional Activity of EG 018 in cAMP Production Assays

Receptor Compound IC50 (nM)

hCB1 EG 018 40

Data from forskolin-stimulated

cAMP production inhibition

assays.[2]

In vivo studies in mice have been conducted to evaluate the cannabimimetic effects of EG 018.

The standard "cannabinoid tetrad" of tests (hypomotility, catalepsy, antinociception, and

hypothermia) and THC drug discrimination studies are commonly used.

Table 4: In Vivo Effects of EG 018 in Mice
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Assay
Administration
Route

Dose (mg/kg) Effect

Cannabinoid Tetrad Intraperitoneal (i.p.) 100
No significant effects

observed.

THC Drug

Discrimination
Intraperitoneal (i.p.) 100

Did not substitute for

THC.

Cannabinoid Tetrad Intravenous (i.v.) 56

Produced

hypomotility,

catalepsy, and

hypothermia.

Catalepsy induced by

i.v. administration was

blocked by the CB1

antagonist

rimonabant.[2]

Studies on the metabolism of EG 018 have been performed using human hepatocytes to

identify its major metabolites, which is crucial for developing methods to detect its consumption.

Table 5: Major Metabolic Pathways of EG 018 in Human Hepatocytes

Metabolic Reaction Description

Hydroxylation Addition of a hydroxyl group to the pentyl chain.

Carbonylation
Formation of a carbonyl group on the pentyl

chain.

Dihydrodiol formation

N-dealkylation Removal of the pentyl chain.

Glucuronidation Conjugation of hydroxylated metabolites.

The primary metabolites identified are pentyl

hydroxylated EG-018 and pentyl carbonylated

EG-018.[4]
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

This assay determines the binding affinity of a compound to a specific receptor.

Cell Preparation: Membranes from HEK293 cells stably expressing either hCB1 or hCB2

receptors are used.

Assay Buffer: A buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 1 mg/mL bovine serum

albumin (BSA) is prepared.

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand

[3H]CP55,940 and varying concentrations of the competitor compound (EG 018).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The amount of radioactivity retained on the filters is quantified using liquid

scintillation counting.

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the

Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins following receptor agonism.

Cell Preparation: As in the binding assay, membranes from HEK293 cells expressing hCB1

or hCB2 are used.

Assay Buffer: A buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA,

and 1 mM dithiothreitol is prepared.

Incubation: Cell membranes are incubated with varying concentrations of the agonist (EG
018) in the presence of GDP and [35S]GTPγS.

Termination and Separation: The reaction is terminated by rapid filtration, and the bound

[35S]GTPγS is separated from the unbound.
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Detection: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

Data Analysis: The concentration-response curves are analyzed to determine the EC50

(potency) and Emax (efficacy) of the agonist.

This assay measures the ability of a CB1/CB2 receptor agonist to inhibit adenylyl cyclase

activity.

Cell Culture: Whole HEK293 cells expressing the receptor of interest are used.

Incubation: Cells are pre-incubated with the test compound (EG 018) before being stimulated

with forskolin, an activator of adenylyl cyclase.

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels

are measured using a competitive immunoassay or a reporter gene assay.

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is

quantified, and the IC50 value is determined.

This is a series of behavioral tests in mice to assess cannabimimetic activity.

Animal Subjects: Male mice are used.

Drug Administration: EG 018 is administered via a specified route (e.g., intraperitoneal or

intravenous).

Behavioral Assessments: At a set time point after administration, the following are measured:

Locomotor Activity: Measured in an open field arena.

Catalepsy: Assessed by the bar test, measuring the time the mouse remains immobile

with its forepaws on a raised bar.

Rectal Temperature: Measured using a rectal probe.

Nociception: Typically assessed using the tail-flick or hot plate test.

Data Analysis: The effects of the drug are compared to a vehicle control group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1162972/docs?utm_src=pdf-body#an-in-depth-technical-guide-on-the-discovery-and-development-of-eg-018
https://www.benchchem.com/product/b1162972/docs?utm_src=pdf-body#an-in-depth-technical-guide-on-the-discovery-and-development-of-eg-018
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162972?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for EG 018 and a typical

experimental workflow for its in vitro characterization.
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Caption: Signaling pathway of EG 018 via CB1/CB2 receptors.
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In Vitro Characterization Workflow

Start: Compound EG 018
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Caption: Experimental workflow for in vitro characterization of EG 018.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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